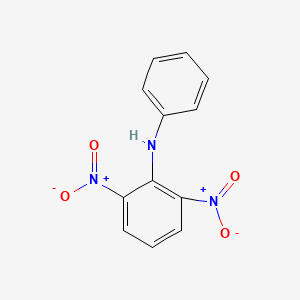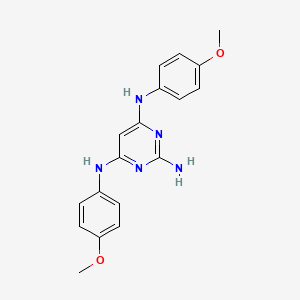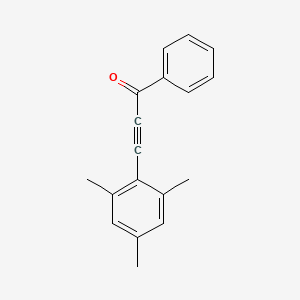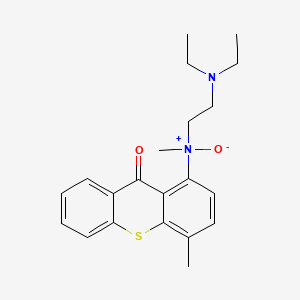
1-((2-(Diethylamino)ethyl)methylamino)-4-methylthioxanthen-9-one N-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-(Diethylamino)ethyl)methylamino)-4-methylthioxanthen-9-one N-oxide is a complex organic compound with a unique structure that includes a thioxanthene core. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both diethylamino and methylamino groups, along with the thioxanthene core, makes it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(Diethylamino)ethyl)methylamino)-4-methylthioxanthen-9-one N-oxide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through a Friedel-Crafts alkylation reaction, where a suitable aromatic compound is reacted with a thioxanthene precursor in the presence of a Lewis acid catalyst.
Introduction of the Diethylamino and Methylamino Groups: The diethylamino and methylamino groups can be introduced through nucleophilic substitution reactions. This involves reacting the thioxanthene core with diethylamine and methylamine under controlled conditions.
Oxidation to Form the N-Oxide: The final step involves the oxidation of the nitrogen atom to form the N-oxide. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
1-((2-(Diethylamino)ethyl)methylamino)-4-methylthioxanthen-9-one N-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its properties.
Reduction: Reduction reactions can be used to convert the N-oxide back to the corresponding amine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Diethylamine, methylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of additional N-oxide derivatives, while reduction can yield the corresponding amine.
科学的研究の応用
1-((2-(Diethylamino)ethyl)methylamino)-4-methylthioxanthen-9-one N-oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-((2-(Diethylamino)ethyl)methylamino)-4-methylthioxanthen-9-one N-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The presence of the N-oxide group enhances its ability to participate in redox reactions, which can further influence its biological activity.
類似化合物との比較
Similar Compounds
Methylaminoquinolines: These compounds share the methylamino group and have similar applications in medicinal chemistry.
Dimethylaminoquinolines: Similar to methylaminoquinolines, but with an additional methyl group, leading to different chemical properties and applications.
Thiazoles: These compounds have a similar heterocyclic structure and are used in various biological and chemical applications.
Uniqueness
1-((2-(Diethylamino)ethyl)methylamino)-4-methylthioxanthen-9-one N-oxide is unique due to its combination of the thioxanthene core with diethylamino and methylamino groups. This unique structure allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
5648-52-2 |
|---|---|
分子式 |
C21H26N2O2S |
分子量 |
370.5 g/mol |
IUPAC名 |
N-[2-(diethylamino)ethyl]-N,4-dimethyl-9-oxothioxanthen-1-amine oxide |
InChI |
InChI=1S/C21H26N2O2S/c1-5-22(6-2)13-14-23(4,25)17-12-11-15(3)21-19(17)20(24)16-9-7-8-10-18(16)26-21/h7-12H,5-6,13-14H2,1-4H3 |
InChIキー |
LJASTAYOXCUWOP-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CC[N+](C)(C1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





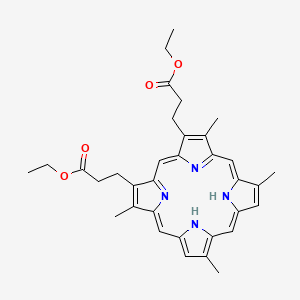
![2-[2-(4-Methoxyphenyl)ethyl]-2,4-dimethyl-1,3-dioxane](/img/structure/B14724839.png)

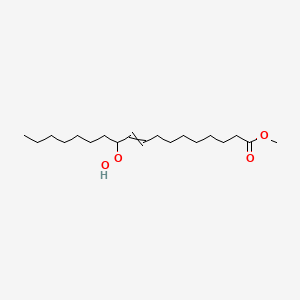
![1-Methyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborinine](/img/structure/B14724869.png)
![1-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-3-propylurea](/img/structure/B14724871.png)
